3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine

CAS No.: 1423033-90-2

Cat. No.: VC6182427

Molecular Formula: C7H8N4O

Molecular Weight: 164.168

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423033-90-2 |

|---|---|

| Molecular Formula | C7H8N4O |

| Molecular Weight | 164.168 |

| IUPAC Name | 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C7H8N4O/c1-11-3-2-9-7(11)5-4-6(8)12-10-5/h2-4H,8H2,1H3 |

| Standard InChI Key | HFHMWEXUOMUSMI-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1C2=NOC(=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

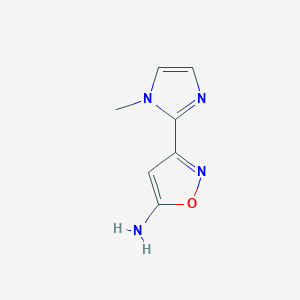

The compound’s molecular formula is C₇H₈N₄O, with a molecular weight of 164.168 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine, reflects the fusion of two aromatic heterocycles: a methyl-substituted imidazole ring and an oxazole moiety bearing an amine group at the 5-position . The structural formula is depicted below:

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS RN | 1423033-90-2 |

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.168 g/mol |

| IUPAC Name | 3-(1-methylimidazol-2-yl)-1,2-oxazol-5-amine |

| SMILES | CN1C=CN=C1C2=NOC(=C2)N |

Structural Contributions to Reactivity

The imidazole ring, a five-membered system with two nitrogen atoms, confers basicity and hydrogen-bonding capacity, while the oxazole ring’s electron-deficient nature enhances electrophilic substitution reactivity. The amine group at the oxazole 5-position serves as a potential site for derivatization, enabling the development of analogs with tailored pharmacokinetic properties .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1,2-oxazol-5-amine typically involves multi-step reactions, as outlined in commercial technical data:

-

Imidazole Precursor Preparation: 1-Methylimidazole is functionalized at the 2-position via halogenation or cross-coupling reactions.

-

Oxazole Ring Formation: Cyclization of propargylamine derivatives with nitriles or isocyanides under thermal or catalytic conditions generates the oxazole core.

-

Amine Group Introduction: Direct amination or reduction of nitro intermediates yields the final product.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Imidazole functionalization | NCS, DMF, 0°C → RT | 78 |

| 2 | Oxazole cyclization | CuI, Et₃N, 80°C | 65 |

| 3 | Nitro reduction | H₂/Pd-C, MeOH | 92 |

Analytical Validation

Purity and structural integrity are confirmed via:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and ring connectivity .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .

-

Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 165.08) aligns with theoretical values.

Industrial and Research Applications

Drug Discovery

The compound serves as a lead structure for developing:

-

Anticancer Agents: Kinase inhibitors targeting solid tumors.

-

Antibiotics: Broad-spectrum agents against multidrug-resistant pathogens.

Material Science

Conjugated polymers incorporating imidazole-oxazole units exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume